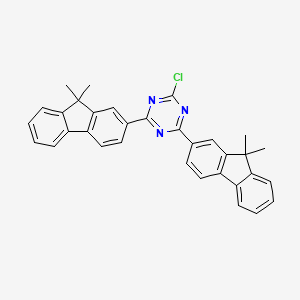

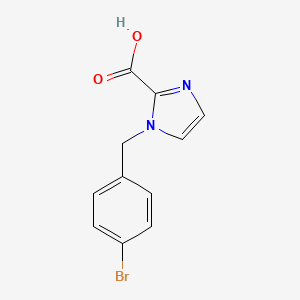

2-氯-4,6-双(9,9-二甲基-9H-芴-2-基)-1,3,5-三嗪

描述

The compound 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine is a derivative of s-triazine, a class of compounds known for their various applications in chemistry, including crystal engineering and as intermediates in the synthesis of other chemicals. While the specific compound is not directly studied in the provided papers, the papers do offer insights into the chemistry of related s-triazine derivatives, which can be used to infer some aspects of the compound's behavior and properties.

Synthesis Analysis

The synthesis of s-triazine derivatives often involves the chlorination of precursor compounds, as seen in the study where 2-methyl-4,6-bis(trichloromethyl)-s-triazine and other derivatives were produced during the liquid-phase chlorination of CH3CN . Similarly, the synthesis of substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines from a chlorinated triazine precursor suggests that the chloro group in the 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine could be a reactive site for further functionalization .

Molecular Structure Analysis

The molecular structure of s-triazine derivatives is often characterized by spectroscopic methods, such as NMR, as indicated by the studies on various s-triazine derivatives . The presence of restricted rotation around certain bonds and the potential for tautomerism are structural features that can be relevant to the compound , affecting its reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of s-triazine derivatives can be quite diverse. For instance, the reaction of 2-alkyl-4,6-bis(trichloromethyl)-s-triazine with aliphatic amines leads to the selective replacement of trichloromethyl groups with amino groups . This suggests that the chloro group in the 2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-triazine could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of s-triazine derivatives are influenced by their molecular structure. For example, the presence of a barrier to internal rotation can affect the compound's spectroscopic properties and its behavior in different solvents . The solid-state structure of an s-triazine derivative, stabilized by intra- and intermolecular hydrogen bonds, suggests that similar interactions could be present in the compound of interest, affecting its solubility and crystalline properties .

科学研究应用

1. 在有机发光二极管 (OLEDs) 中的应用

利用 1,3,5-三嗪的新型化合物,例如 2-氯-4,6-双(9,9-二甲基-9H-芴-2-基)-1,3,5-三嗪,已被合成并表征,用于绿色磷光有机发光二极管 (PhOLEDs)。这些材料表现出优异的热性能、合适的能级和高三重态能,使其有望用于高性能 PhOLEDs (Guichen et al., 2021)。

2. 聚酰胺的合成

一项研究报告了含有 s-三嗪环和芴“卡多”基团的新型聚酰胺的合成。这些聚酰胺的特点是在极性溶剂中具有良好的溶解性,并且能够形成透明、坚韧、柔韧的薄膜,表明在材料科学中具有潜在应用 (Sagar et al., 2001)。

3. 在抗肿瘤剂中的潜力

实验性抗癌剂五甲基三聚氰胺的同位素的合成涉及 2-氯-4,6-(二甲氨基)-1,3,5-三嗪的处理。这表明在开发抗肿瘤药物方面具有潜在应用 (Ferrer et al., 2002)。

4. 糖残基连接到细胞毒性三嗪

涉及 2-氯-4,6-双(二甲氨基)-1,3,5-三嗪与胺亲核试剂相互作用的研究导致高产率的取代 2-氨基-1,3,5-三嗪。该方法对于将糖残基连接到细胞毒性三嗪可能具有重要意义,为药物化学开辟了道路 (Simmonds & Stevens, 1982)。

5. 双光子吸收液体

在一项研究中,合成了以 1,3,5-三嗪为核心的新型双光子吸收 (TPA) 生色团。这证明了此类化合物在非线性光学和光子学等应用中的潜力 (Kannan et al., 2004)。

属性

IUPAC Name |

2-chloro-4,6-bis(9,9-dimethylfluoren-2-yl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26ClN3/c1-32(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)32)29-35-30(37-31(34)36-29)20-14-16-24-22-10-6-8-12-26(22)33(3,4)28(24)18-20/h5-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUDDQHIVQUKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC(=N4)Cl)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4,6-bis(9,9-dimethyl-9H-fluoren-2yl)-1,3,5-Triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)